molecular formula C12H20O3 B13640247 Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate

Cat. No.: B13640247
M. Wt: 212.28 g/mol
InChI Key: XIPCNPGUFDSAMZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H20O3. It is a derivative of cyclohexane, featuring an ethyl ester group and a ketone functional group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-5-propylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-propylcyclohexane-1-carboxylic acid.

    Reduction: Formation of ethyl 2-hydroxy-5-propylcyclohexane-1-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-oxo-5-propylcyclohexane-1-carboxylate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ketone and ester functional groups play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the propyl group.

    Ethyl 2-oxo-1-cyclooctanecarboxylate: Features a larger ring structure.

    Ethyl 2-oxocyclopentanecarboxylate: Contains a smaller ring structure.

Uniqueness

Ethyl 2-oxo-5-propylcyclohexane-1-carboxylate is unique due to the presence of the propyl group, which can influence its chemical properties and reactivity. This structural variation can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-oxo-5-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-5-9-6-7-11(13)10(8-9)12(14)15-4-2/h9-10H,3-8H2,1-2H3

InChI Key

XIPCNPGUFDSAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C(C1)C(=O)OCC

Origin of Product

United States

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